Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Analytical Scientists, and Bioconjugation Engineers
Focus: Exact Mass, Molecular Formula, Analytical Pitfalls, and Acylsulfonamide Linker Synthesis
Executive Summary
In the rapidly evolving landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Protein-Drug Conjugates (PDCs)—the architectural design of the linker is as critical as the payload itself. tert-Butyl N-(4-sulfamoylbutyl)carbamate (CAS: 1862014-38-7) has emerged as a highly versatile, bifunctional building block. Featuring a Boc-protected primary amine and a terminal primary sulfonamide, it is uniquely suited for synthesizing acylsulfonamide linkages.
This whitepaper provides a comprehensive technical breakdown of its exact mass and molecular formula, highlights a critical mass spectrometry pitfall involving a common biological buffer, and outlines a field-proven, self-validating protocol for its application in ADC linker synthesis [1].
Molecular Identity and Mass Spectrometry Profiling
To ensure rigorous analytical validation during high-throughput synthesis, establishing the exact monoisotopic mass and expected ionization adducts is the first step of any workflow.
Fundamental Physicochemical Data
The molecule consists of a central butyl chain flanked by a tert-butoxycarbonyl (Boc) protected amine and a primary sulfonamide group.
Property
Value
Chemical Name
tert-butyl N-(4-sulfamoylbutyl)carbamate
CAS Registry Number
1862014-38-7
Molecular Formula
C₉H₂₀N₂O₄S
Exact Mass (Monoisotopic)
252.114378 Da
Average Molecular Weight
252.33 g/mol
Physical State
Solid powder (typically white to off-white)
High-Resolution Mass Spectrometry (HRMS) Adducts
When monitoring reactions via LC-HRMS (ESI+ / ESI-), researchers should calibrate their extraction windows to the following exact m/z values:
Ionization Mode
Adduct Type
Chemical Formula
Exact Mass (m/z)
Positive (ESI+)
[M+H]⁺
[C₉H₂₁N₂O₄S]⁺
253.1216
Positive (ESI+)
[M+Na]⁺
[C₉H₂₀N₂O₄SNa]⁺
275.1036
Positive (ESI+)
[M+K]⁺
[C₉H₂₀N₂O₄SK]⁺
291.0775
Negative (ESI-)
[M-H]⁻
[C₉H₁₉N₂O₄S]⁻
251.1071
The Isomeric Trap: Differentiating from HEPPS
As a Senior Application Scientist, a frequent point of failure I observe in automated LC-MS data processing is the misidentification of this compound. The molecular formula C₉H₂₀N₂O₄S and exact mass 252.114378 Da are identical to HEPPS (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid), a ubiquitous biological buffer [2].
If your LC-MS system relies solely on MS1 exact mass matching against databases like PubChem or Metlin, it will likely return HEPPS as the top hit. To validate the structural integrity of tert-butyl N-(4-sulfamoylbutyl)carbamate, you must rely on MS/MS (MS2) fragmentation .
Proposed ESI-MS/MS fragmentation pathway for tert-butyl N-(4-sulfamoylbutyl)carbamate.
Unlike HEPPS, which loses a sulfonic acid moiety, the carbamate building block will exhibit a highly characteristic sequential loss of the Boc group (isobutylene followed by carbon dioxide), yielding a dominant fragment at m/z 153.07.
Mechanistic Role in Bioconjugation
The primary utility of tert-butyl N-(4-sulfamoylbutyl)carbamate lies in its ability to form acylsulfonamides . In the synthesis of Camptothecin-based ADCs (such as those targeting glutamine residues in proteins), the linker requires a tunable pKa to ensure solubility and controlled release [3].
Acylsulfonamides (R-C(=O)-NH-SO₂-R') possess a pKa of approximately 4.5. At physiological pH (7.4), they are deprotonated and negatively charged, drastically improving the aqueous solubility of highly hydrophobic payloads like Camptothecin.
Synthetic workflow of acylsulfonamide-based ADC linkers using the bifunctional carbamate.
The following protocol details the coupling of a generic Azido-PEG-carboxylic acid with tert-butyl N-(4-sulfamoylbutyl)carbamate. This is a self-validating system: the specific choice of reagents and workup conditions dictates the purity of the final product.
Step-by-Step Coupling Protocol
Active Ester Formation: Dissolve the carboxylic acid (1.0 eq, e.g., 3-[2-(2-azidoethoxy)ethoxy]propanoic acid) in anhydrous Dichloromethane (DCM). Add HATU (1.1 eq) and stir at 25 °C for 2 hours.
Causality: Pre-forming the active OAt ester before introducing the sulfonamide prevents side reactions and degradation of the coupling reagent.
Nucleophilic Addition: To the reaction mixture, add Cesium Carbonate (Cs₂CO₃, 2.2 eq) followed by tert-butyl N-(4-sulfamoylbutyl)carbamate (1.2 eq). Stir at 25 °C for 16 hours.
Causality: Primary sulfonamides are exceptionally weak nucleophiles (pKa ~10). Standard organic bases like DIPEA or TEA are insufficiently basic to deprotonate the sulfonamide. Cs₂CO₃ is required to generate the highly nucleophilic sulfonamide anion, driving the reaction forward.
Reaction Monitoring: Monitor completion via LC-MS, looking for the target mass (e.g., [M-H]⁻ in negative mode, as acylsulfonamides ionize exceptionally well in ESI-).
pH-Controlled Quench & Extraction (Critical Step): Dilute the mixture with DCM and quench with water. Acidify the biphasic mixture to pH 5 using 0.5 M Potassium Bisulfate (KHSO₄) aqueous solution.
Causality: Because the newly formed acylsulfonamide has a pKa of ~4.5, it will exist as a water-soluble salt in basic or neutral conditions. Acidifying to pH 5 ensures the acylsulfonamide is fully protonated (neutral), forcing it into the organic DCM layer for successful extraction.
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via reverse-phase flash chromatography (10%-30% Acetonitrile in 0.225% aqueous Formic Acid).
Downstream Boc-Deprotection
To utilize the linker for payload attachment:
Dissolve the purified acylsulfonamide intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM.
Stir at 0 °C to 25 °C for 2 hours until LC-MS indicates complete disappearance of the starting material and the appearance of the [M-Boc+H]⁺ mass.
Concentrate under reduced pressure to yield the free amine (as a TFA salt), ready for conjugation to the Camptothecin derivative.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 85255, Hepps (C9H20N2O4S)". Available at: [Link]
European Patent Office / WIPO. "PROTEIN-DRUG CONJUGATES COMPRISING CAMPTOTHECIN ANALOGS CONJUGATED TO GLUTAMINE RESIDUES IN PROTEINS AND USES THEREOF" (Patent WO2023126132A1).
Exploratory
Solvation Thermodynamics and Solubility Profile of tert-Butyl N-(4-sulfamoylbutyl)carbamate
As a Senior Application Scientist navigating the complexities of drug development and organic synthesis, I frequently encounter the challenge of optimizing solvent systems for bifunctional intermediates. tert-Butyl N-(4-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of drug development and organic synthesis, I frequently encounter the challenge of optimizing solvent systems for bifunctional intermediates. tert-Butyl N-(4-sulfamoylbutyl)carbamate (CAS: 1862014-38-7) presents a fascinating thermodynamic puzzle. It is a chimeric molecule: one terminus is dominated by a highly lipophilic, sterically bulky protecting group, while the other terminates in a highly polar, hydrogen-bonding primary sulfonamide.
This whitepaper dissects the mechanistic causality behind its solubility profile, provides a predictive quantitative matrix, and outlines a self-validating experimental protocol for precise thermodynamic solubility determination.
Mechanistic Causality of Solvation
To accurately predict and manipulate the solubility of tert-butyl N-(4-sulfamoylbutyl)carbamate, we must deconstruct the molecule into its three functional domains and analyze their distinct thermodynamic interactions with various solvent classes.
The Lipophilic Shield: The Boc Group
The tert-butyloxycarbonyl (Boc) group is a staple in amine protection. From a solvation perspective, the bulky tert-butyl moiety acts as a lipophilic shield. It disrupts tight crystal lattice packing, effectively lowering the melting point and lattice energy of the solid state. This structural feature is the primary driver for the molecule's solubility in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). As noted in foundational literature on [1], the Boc group exhibits excellent stability and lipophilicity in non-acidic organic media.
The Hydrophobic Spacer: The Butyl Chain
The four-carbon aliphatic chain (-(CH₂)-₄) provides conformational flexibility and additional hydrophobic character. It acts as a non-polar spacer that enhances favorable Van der Waals interactions with low-dielectric solvents, preventing the molecule from being strictly limited to highly polar environments.
The Hydrogen-Bonding Network: The Sulfamoyl Group
The primary sulfonamide (-SO₂NH₂) dictates the molecule's absolute requirement for solvents with hydrogen-bonding capabilities. The sulfamoyl group possesses two highly electronegative oxygen atoms (H-bond acceptors) and two acidic protons (H-bond donors). In the solid state, these groups form a rigid, intermolecular hydrogen-bonded network. To achieve dissolution, the solvent must provide a lower-energy solvated state that compensates for the breaking of these intermolecular bonds. Therefore, strictly non-polar solvents (like hexane) fail to dissolve the compound, while polar aprotic solvents (like DMSO and DMF) excel by acting as powerful H-bond acceptors.
Caption: Structural components dictating the solubility profile of tert-butyl N-(4-sulfamoylbutyl)carbamate.
Predictive Quantitative Solubility Matrix
Based on the functional group analysis and empirical data from structurally analogous Boc-protected sulfamides [2][3], the following matrix outlines the expected thermodynamic solubility of the compound across standard organic solvents at 25°C.
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Expected Solubility (mg/mL)
Solvation Mechanism
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 100 (Freely Soluble)
Strong H-bond acceptance disrupts the sulfonamide crystal lattice.
Polar Aprotic
Dimethylformamide (DMF)
36.7
> 100 (Freely Soluble)
High dipole moment and H-bond acceptance perfectly solvate the -SO₂NH₂ terminus.
Polar Protic
Methanol (MeOH)
32.7
50 - 100 (Soluble)
Protic solvation of the sulfamoyl group; the Boc group tolerates short-chain alcohols.
Moderate Polar
Ethyl Acetate (EtOAc)
6.0
10 - 50 (Sparingly Soluble)
Ester oxygen accepts H-bonds; excellent solvation of the lipophilic Boc moiety.
Moderate Polar
Dichloromethane (DCM)
9.1
10 - 50 (Sparingly Soluble)
Halogenated dipole interacts favorably with the Boc group and aliphatic chain.
Non-Polar
Hexane / Heptane
1.9
< 1 (Practically Insoluble)
Lack of H-bonding capacity; cannot overcome the lattice energy of the sulfamoyl network.
Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method
While predictive models are useful, empirical validation is mandatory in pharmaceutical development. The standard approach is the Isothermal Saturation Shake-Flask Method.
Expert Insight on Causality: Why not use standard HPLC-UV for this molecule? tert-Butyl N-(4-sulfamoylbutyl)carbamate lacks an aromatic ring or extended conjugated system, meaning it has negligible UV absorbance above 220 nm. Relying on low-UV wavelengths risks severe solvent interference. Therefore, HPLC coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the scientifically rigorous choice for quantification.
Furthermore, this protocol is designed as a self-validating system . By sampling at two distinct time points (24h and 48h) and running a chromatographic purity check, we mathematically prove that thermodynamic equilibrium has been reached (ruling out kinetic supersaturation) and that the acid-labile Boc group has not degraded during the assay.
Step-by-Step Methodology
Solute Saturation: Add an excess of tert-butyl N-(4-sulfamoylbutyl)carbamate (approx. 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert glass vial.
Isothermal Equilibration: Place the vial in a thermostated shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.
Phase Separation & First Sampling (t = 24h): After 24 hours, centrifuge an aliquot at 10,000 RPM for 10 minutes to pellet undissolved solids. Extract exactly 100 µL of the supernatant and dilute it in a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the detector.
Second Sampling (t = 48h): Repeat the extraction and dilution process at the 48-hour mark.
HPLC-CAD/ELSD Analysis: Inject both the 24h and 48h samples into the HPLC system. Quantify the concentration against a pre-established multi-point calibration curve.
System Validation (The Causality Check):
Equilibrium Validation: Compare the calculated concentration at 24h vs. 48h. If the difference (ΔC) is < 5% , thermodynamic equilibrium is validated. If ΔC > 5%, continue equilibration.
Stability Validation: Check the chromatogram for secondary peaks. The absence of degradation peaks confirms the Boc group remained intact during the solvation process.
Caption: Self-validating shake-flask method for thermodynamic solubility determination.
Conclusion
The solubility profile of tert-butyl N-(4-sulfamoylbutyl)carbamate is a direct manifestation of its structural dichotomy. The Boc group ensures compatibility with moderate organic solvents, while the sulfamoyl terminus demands hydrogen-bonding participation from the solvent to overcome lattice energy. By utilizing polar aprotic solvents for high-concentration stock solutions and employing rigorous, self-validating analytical techniques like HPLC-CAD, researchers can ensure robust and reproducible workflows in their synthetic and formulation pipelines.
References
Organic Chemistry Portal. "Boc-Protected Amino Groups." Provides foundational mechanistic data on the stability and lipophilic contributions of the tert-butyloxycarbonyl protecting group in organic synthesis. Available at:[Link][1]
National Institutes of Health (NIH) / PubMed Central. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." Details the chemical behavior, isolation, and solubility characteristics of Boc-protected sulfamides. Available at:[Link][2]
Technical Guide: Safety and In Vitro Toxicological Profiling of tert-butyl N-(4-sulfamoylbutyl)carbamate
Preamble: A Proactive Approach to Preclinical Safety In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying potential safety liabilities of a new chemical entity (NCE) during precli...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: A Proactive Approach to Preclinical Safety
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying potential safety liabilities of a new chemical entity (NCE) during preclinical development is critical to de-risk a program and prevent costly late-stage failures. This guide provides a comprehensive overview of the safety considerations and a recommended in vitro toxicological testing strategy for tert-butyl N-(4-sulfamoylbutyl)carbamate, a molecule featuring key structural motifs (a sulfonamide and a BOC-protected carbamate) common in medicinal chemistry.
This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first establish a presumptive hazard profile based on available data for structurally related analogs. Subsequently, we will detail a robust, multi-parametric in vitro testing cascade designed to elucidate potential cytotoxic, genotoxic, metabolic, and cardiovascular liabilities. The causality behind each experimental choice and the self-validating nature of the proposed protocols are emphasized throughout, providing researchers with a practical and scientifically rigorous framework for safety assessment.
Section 1: Presumptive Hazard Profile and Safety Data Sheet Analysis
Hazard Identification based on Analog Data
Based on the notified classifications for its phenyl analog, tert-butyl N-(4-sulfamoylbutyl)carbamate should be handled with caution as a substance that is potentially:[1]
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.
A Serious Eye Irritant: Causes serious eye irritation.[1]
A Specific Target Organ Toxin (Single Exposure): May cause drowsiness or dizziness.[1]
Table 1: Presumptive GHS Hazard Classification
Hazard Class
Category
Signal Word
Hazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation)
4
Warning
H302 + H312 + H332
Skin Irritation
2
Warning
H315
Eye Irritation
2A
Warning
H319
Specific Target Organ Toxicity (Single Exposure)
3
Warning
H336 (Respiratory tract irritation)
Data extrapolated from tert-butyl N-(4-sulfamoylphenyl)carbamate.[1]
Recommended Handling and Safety Precautions
Given the presumptive hazards, the following laboratory handling procedures are mandatory:
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side-shields or goggles.[4]
Handling Practices: Avoid generating dust.[5] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.[3]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4][7]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Section 2: The In Vitro Toxicology Cascade: A Multi-Endpoint Strategy
An effective in vitro safety assessment does not rely on a single assay but rather on a battery of tests that probe different mechanisms of toxicity. This cascade approach provides a holistic view of the compound's potential liabilities. Determining a compound's toxic potential early in the drug discovery process is a cost-effective and predictive method for evaluating its viability.[8]
Caption: Proposed workflow for in vitro toxicological evaluation.
Foundational Cytotoxicity Assessment
Scientific Rationale: The initial step is to determine the concentration range at which the compound causes general cell death.[9][10] This is crucial for two reasons: 1) It establishes a baseline for toxicity, and 2) It informs the appropriate concentration ranges for subsequent, more complex assays (e.g., genotoxicity), ensuring that observed effects are not simply due to overt cytotoxicity.[8] We will use a metabolic activity assay as a surrogate for cell viability.
Experimental Protocol: MTS Assay for Cell Viability
Cell Seeding: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of tert-butyl N-(4-sulfamoylbutyl)carbamate in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.
Dosing: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., 100 µM doxorubicin) wells.
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[11]
Genotoxicity Assessment
Scientific Rationale: Genotoxicity assays are designed to detect compounds that can cause DNA or chromosomal damage, a key indicator of carcinogenic potential.[12] Regulatory agencies globally mandate a standard battery of genotoxicity tests.[13] The in vitro micronucleus test is a cornerstone of this battery, capable of detecting both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[14]
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487) [14]
Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, V79, L5178Y, or TK6) known for good growth characteristics and a stable karyotype.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to detect metabolites that may be genotoxic.
Compound Exposure: Treat cell cultures with at least three test concentrations of the compound, selected based on the prior cytotoxicity data (typically up to a maximum concentration causing ~50-60% cytotoxicity). Include negative (vehicle) and positive controls (e.g., Mitomycin C without S9; Cyclophosphamide with S9).
Treatment Duration:
Short treatment (3-6 hours): With and without S9 metabolic activation, followed by a recovery period of 1.5-2 normal cell cycles.
Continuous treatment (1.5-2 normal cell cycles): Without S9 metabolic activation.
Cell Harvest and Staining: After the recovery period, harvest the cells. Use a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one cell division. Stain the cells with a DNA-specific stain (e.g., acridine orange or DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm.
Data Interpretation: A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells, and the result is statistically significant compared to the negative control.
Caption: Workflow for the OECD 487 in vitro micronucleus assay.
Scientific Rationale: The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of the majority of clinically used drugs.[15] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma levels of the other drug, potentially causing toxicity.[16] Therefore, evaluating the inhibitory potential of an NCE against key CYP isoforms is a regulatory requirement and a critical step in assessing drug-drug interaction (DDI) risk.[15][16]
Test System: Use pooled human liver microsomes (HLM), as they contain a full complement of CYP enzymes and are considered the "gold standard" for in vitro DDI studies.[16]
CYP Isoforms: At a minimum, assess inhibition of the major isoforms recommended by the FDA and EMA: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[16]
Incubation Mixture: In a 96-well plate, combine HLM (e.g., 0.2 mg/mL), phosphate buffer (pH 7.4), and a specific probe substrate for each CYP isoform (at a concentration near its Kₘ).[17]
Inhibitor Addition: Add tert-butyl N-(4-sulfamoylbutyl)carbamate at a range of concentrations (e.g., 7 concentrations from 0.04 to 50 µM).[17] Include vehicle controls and a known positive control inhibitor for each isoform.
Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system.[17]
Reaction Quenching: After a short incubation time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[18]
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.
Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15][17]
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[19] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation on an electrocardiogram, which is a risk factor for a potentially fatal arrhythmia called Torsades de Pointes. Assessing a compound's hERG inhibitory activity is a mandatory part of preclinical safety evaluation.[20]
Test System: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[21]
Methodology: Automated patch-clamp systems (e.g., QPatch or SyncroPatch) are the high-throughput industry standard, allowing for precise measurement of ion channel currents from multiple cells simultaneously.[22]
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells for introduction into the automated patch-clamp instrument.[22]
Electrophysiology Recording:
Establish a whole-cell patch-clamp configuration.
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary measure of channel activity. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 to +40 mV to activate and then inactivate the channels, and then repolarizing to -50 mV to measure the deactivating tail current.[19][20]
Compound Application: After establishing a stable baseline current, apply the test compound at multiple concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Allow for a 3-5 minute incubation period for the effect to equilibrate.[19]
Data Acquisition: Measure the peak tail current amplitude before and after the addition of the compound.
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the concentration-response curve and fit the data to determine the IC₅₀ value.[21]
Caption: Workflow for hERG inhibition assessment using automated electrophysiology.
Section 3: Conclusion and Integrated Risk Assessment
This guide outlines a foundational in vitro strategy to build a robust safety and toxicology profile for tert-butyl N-(4-sulfamoylbutyl)carbamate. By systematically evaluating general cytotoxicity, genotoxicity, CYP450 inhibition, and hERG channel interactions, researchers can make informed decisions about the continued development of this and structurally related compounds.
The results from this cascade must be interpreted in an integrated manner. A potent hERG inhibitor with a low cytotoxicity IC₅₀ may have a different risk profile than a compound with the same hERG IC₅₀ but that is highly cytotoxic at that concentration. Similarly, CYP inhibition data must be considered alongside the compound's expected therapeutic dose and metabolic pathway. This holistic, data-driven approach is the cornerstone of modern, efficient, and ethical drug development.
References
LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
Riss, T. L., et al. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC.
Alfa Cytology. In Vitro Cytotoxicity Assay.
Shou, M., et al. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC.
Aslanturk, O.S. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
Sophion Bioscience.
GenEvolutioN. From OECD guidelines to innovation: the future of genotoxicity testing.
Ladeira, C., et al.
ISS. OECD Test Guidelines for Genetic Toxicology.
Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
Atkinson, A., et al. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. PMC.
Charnwood Discovery. Cytochrome P450 Inhibition In Vitro Assay.
NextSDS. tert-butyl N-(4-sulfamoylphenyl)
Wang, Y., et al. An In Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. PMC.
Lorge, E.
Pharmaffiliates. tert-Butyl (N-propylsulfamoyl)
OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
Fisher Scientific.
Thermo Fisher Scientific. SAFETY DATA SHEET - tert-Butyl N-[4-(aminomethyl)
Wang, Y., et al. (PDF) An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004.
Molecular Devices. In vitro potency assessment of hERG inhibitors: cell-based thallium-sensitive fluorescence assay vs.
Application Note: Regioselective Synthesis of tert-Butyl N-(4-sulfamoylbutyl)carbamate
Introduction and Strategic Rationale The molecule tert-butyl N-(4-sulfamoylbutyl)carbamate (CAS: 1862014-38-7)[1] is a highly versatile bifunctional building block frequently utilized in advanced drug discovery programs....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
The molecule tert-butyl N-(4-sulfamoylbutyl)carbamate (CAS: 1862014-38-7)[1] is a highly versatile bifunctional building block frequently utilized in advanced drug discovery programs. It serves as a critical intermediate in the synthesis of complex therapeutics, most notably in the development of Somatostatin Receptor Subtype 5 (SSTR5) antagonists, which are investigated for metabolic disorders such as diabetes and nonalcoholic steatohepatitis (NASH)[2].
This application note details a robust, scalable, and regioselective protocol for the synthesis of this compound via the Boc-protection of 4-aminobutane-1-sulfonamide hydrochloride (CAS: 860704-68-3).
Mechanistic Causality and Protocol Design (E-E-A-T)
When designing this synthesis, a primary challenge is the presence of two nitrogenous nucleophiles: the primary aliphatic amine and the primary sulfonamide.
Regioselectivity: The aliphatic amine (
pKa≈10.5
) is significantly more nucleophilic than the sulfonamide nitrogen (
pKa≈10
, but highly electron-withdrawn by the adjacent
SO2
group). By controlling the stoichiometry of Di-tert-butyl dicarbonate (
Boc2O
) to 1.1 equivalents, the reaction is inherently regioselective for the aliphatic amine.
Solvent and Base Selection: The starting material is supplied as a hydrochloride salt, which exhibits poor solubility in standard organic solvents like dichloromethane (DCM). Therefore, a biphasic Tetrahydrofuran (THF)/Water system is employed. Water ensures the complete dissolution of the HCl salt, while THF solubilizes the lipophilic
Boc2O
. Sodium bicarbonate (
NaHCO3
) is selected as a mild base; it efficiently neutralizes the HCl salt to liberate the free amine without causing the hydrolysis of
Boc2O
, which can occur if stronger bases like
NaOH
are used.
Experimental Workflow
Workflow for the regioselective Boc-protection of 4-aminobutane-1-sulfonamide.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale is self-validating; the generation of
CO2
gas upon
Boc2O
addition serves as a visual confirmation of reaction initiation.
Equip a 100 mL round-bottom flask with a magnetic stir bar.
Add 4-aminobutane-1-sulfonamide hydrochloride (1.89 g, 10.0 mmol) to the flask.
Add 20 mL of deionized water and stir until the solid is completely dissolved.
Slowly add sodium bicarbonate (2.10 g, 25.0 mmol) to the aqueous solution. Caution: Mild effervescence will occur as the hydrochloride salt is neutralized.
Add 20 mL of THF to the mixture to create a biphasic solvent system.
Phase 2: Reagent Addition and Reaction
6. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
7. Dissolve
Boc2O
(2.40 g, 11.0 mmol) in 5 mL of THF.
8. Using an addition funnel or syringe, add the
Boc2O
solution dropwise to the rapidly stirring reaction mixture over a period of 15 minutes. Note: Dropwise addition at 0 °C prevents localized concentration spikes, further suppressing any trace di-protection at the sulfonamide.
9. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
10. Stir vigorously for 12 to 16 hours. The biphasic mixture will gradually become more homogeneous as the lipophilic
Boc2O
is consumed to form the partially water-soluble product.
Phase 3: Workup and Isolation
11. Transfer the reaction mixture to a rotary evaporator and carefully remove the THF under reduced pressure (bath temperature < 35 °C). Do not evaporate to total dryness; leave the aqueous phase intact.
12. Transfer the remaining aqueous phase to a separatory funnel.
13. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). The Boc-protected product will partition into the organic layer, leaving unreacted salts and any trace unreacted starting amine in the aqueous layer.
14. Combine the organic extracts and wash sequentially with 1 M HCl (1 x 20 mL, to remove trace unreacted amine), water (1 x 20 mL), and saturated aqueous NaCl (brine, 1 x 20 mL).
15. Dry the organic layer over anhydrous sodium sulfate (
Na2SO4
).
16. Filter the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl N-(4-sulfamoylbutyl)carbamate as a white to off-white solid[4].
17. Optional: If ultra-high purity is required for downstream coupling, the crude product can be recrystallized from a mixture of EtOAc and Hexanes.
References
Sstr5 antagonists - WO2021113368A1 - Google Patents. (Demonstrates the application of tert-butyl (4-sulfamoylbutyl)carbamate in the synthesis of gut-restricted SSTR5 antagonists). Google Patents. 2
AK Scientific: 4-Aminobutane-1-sulfonamide hydrochloride. (Commercial source and specifications for the starting material). AK Scientific. 3
Sigma-Aldrich: 4-aminobutane-1-sulfonamide hydrochloride. (Alternative commercial source and chemical data). Sigma-Aldrich.
BLD Pharm: 1862014-38-7 | tert-Butyl (4-sulfamoylbutyl)carbamate. (Analytical data and reference standards for the synthesized target product). BLD Pharm. 1
Application Note: A Guide to the Incorporation of a 4-Aminobutane-1-Sulfonamide Moiety in Solid-Phase Peptide Synthesis
Abstract & Introduction The functional modification of peptides with non-canonical moieties is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, recep...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
The functional modification of peptides with non-canonical moieties is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] One such modification is the introduction of sulfonamide-containing linkers or caps, which can alter the physicochemical properties of a peptide and introduce a key vector for further chemical diversification. This guide provides a comprehensive, field-proven protocol for the N-terminal modification of a peptide with a 4-aminobutane-1-sulfonamide group during solid-phase peptide synthesis (SPPS).
The target moiety is derived from the conceptual building block, tert-butyl N-(4-sulfamoylbutyl)carbamate. However, this molecule lacks a reactive group for direct coupling via standard amide bond formation. Therefore, this application note details a robust and efficient strategy employing a reactive precursor, 4-(Boc-amino)butane-1-sulfonyl chloride , for covalent attachment to the N-terminal amine of a resin-bound peptide. The protocol is designed within the framework of the widely adopted Fmoc/tBu orthogonal protection strategy, ensuring compatibility with a broad range of peptide sequences.[2][3] We will detail the strategic considerations, step-by-step experimental procedures, and essential analytical validation methods.
Strategic Considerations for On-Resin Sulfonylation
Rationale for Fmoc/tBu Chemistry
The choice of SPPS strategy is critical for success. The Fmoc/tBu approach is mandated for this protocol due to its orthogonal nature relative to the Boc-protecting group on the sulfonylating agent.[3][4]
Fmoc Group (N-α-protection): Removed with a mild base (e.g., 20% piperidine in DMF), which does not affect the acid-labile Boc group on the modifying agent or the acid-labile side-chain protecting groups (e.g., tBu, Trt).[4][5][6]
Boc Group (on Modifying Agent): The tert-butoxycarbonyl (Boc) group on the 4-aminobutane-1-sulfonyl chloride is stable to the basic conditions of Fmoc deprotection. It is then conveniently removed during the final acid-mediated cleavage step.[]
Boc/Bzl Strategy (Contraindicated): A Boc/Bzl strategy is incompatible because the repetitive N-terminal deprotection steps using trifluoroacetic acid (TFA) would prematurely cleave the Boc group from the modifying agent.[8][9]
The Sulfonamide Bond: Stability and Formation
The sulfonamide linkage (R-SO₂-NH-R') is exceptionally stable to the conditions of SPPS, including repeated base treatments for Fmoc removal and the final strong acid cleavage.[10] The formation of this bond on the solid support is achieved by reacting the free N-terminal amine of the peptide chain (a nucleophile) with the highly electrophilic sulfonyl chloride group of the modifying agent. This reaction is typically rapid and efficient in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocols & Methodologies
Materials and Reagents
Reagent/Material
Grade/Specification
Recommended Supplier
Fmoc-Rink Amide MBHA Resin
100-200 mesh, ~0.5 mmol/g
Generic SPPS Supplier
Fmoc-Protected Amino Acids
Standard side-chain protection (tBu, Trt, Pbf)
Generic SPPS Supplier
4-(Boc-amino)butane-1-sulfonyl chloride
Synthesis Grade (>95%)
Custom Synthesis/Specialty Chemical Supplier
N,N'-Diisopropylcarbodiimide (DIC)
Peptide Synthesis Grade
Generic SPPS Supplier
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Peptide Synthesis Grade
Generic SPPS Supplier
N,N-Dimethylformamide (DMF)
Peptide Synthesis Grade
Generic SPPS Supplier
Dichloromethane (DCM)
Peptide Synthesis Grade
Generic SPPS Supplier
Piperidine
Reagent Grade
Generic SPPS Supplier
N,N-Diisopropylethylamine (DIEA)
Peptide Synthesis Grade
Generic SPPS Supplier
Trifluoroacetic Acid (TFA)
Reagent Grade
Generic SPPS Supplier
Triisopropylsilane (TIS)
Reagent Grade (>98%)
Generic SPPS Supplier
Diethyl Ether
ACS Grade, Cold (-20°C)
Generic SPPS Supplier
Workflow Overview
The overall process involves standard peptide chain assembly, followed by a terminal modification step, and concluding with cleavage and purification.
Caption: Overall workflow for N-terminal sulfonylation.
Step-by-Step Protocol
Part A: Peptide Synthesis
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a suitable SPPS reaction vessel.[2]
Peptide Elongation: Perform automated or manual Fmoc-SPPS cycles to assemble the desired peptide sequence.[11][12] Each cycle consists of:
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
Washing: Wash the resin thoroughly with DMF (5-7 times).
Coupling: Couple the next Fmoc-amino acid (4 eq.) using a suitable activating agent like DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 1-2 hours.[13][14]
Washing: Wash the resin with DMF (3-5 times).
Part B: N-Terminal Sulfonylation (Core Protocol)
Final Fmoc Deprotection: After coupling the final amino acid, perform the standard Fmoc deprotection step with 20% piperidine in DMF to expose the free N-terminal amine.
Resin Washing: Wash the resin extensively with DMF (5x) and then DCM (3x) to ensure complete removal of piperidine. Dry the resin under a stream of nitrogen for 5 minutes.
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of the free primary amine.
Sulfonylation Reaction:
Prepare a solution of 4-(Boc-amino)butane-1-sulfonyl chloride (3 eq.) and DIEA (6 eq.) in anhydrous DCM (approx. 10 mL per gram of starting resin).
Add this solution to the reaction vessel containing the resin.
Agitate the mixture at room temperature for 2-4 hours.
Monitoring and Washing:
Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete reaction. If the test is positive, allow the reaction to proceed for another 1-2 hours.
Once complete, drain the reaction solution and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (3x).
Drying: Dry the resin under vacuum for at least 4 hours or overnight.
Cleavage, Purification, and Analysis
Part C: Cleavage and Deprotection
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) . Caution: Work in a certified fume hood and wear appropriate PPE.
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol scale).
Stir the slurry at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the sulfonamide moiety.[6]
Filter the resin and collect the TFA filtrate.
Part D: Precipitation and Purification
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL conical tube containing cold diethyl ether (~40 mL).
Centrifuge the mixture (3000 x g, 5 min), decant the ether, and repeat the ether wash twice.
After the final wash, dry the peptide pellet under a stream of nitrogen to yield a white powder.
Purify the crude peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[15]
Part E: Characterization
Analytical HPLC: Confirm the purity of the collected fractions.[16][17]
Mass Spectrometry (MS): Verify the identity of the purified peptide by confirming its molecular weight corresponds to the theoretical mass of the N-terminally modified product.[16][18]
Reaction Scheme and Data
Key Reaction: On-Resin Sulfonylation
Caption: N-terminal amine reacts with the sulfonyl chloride.
Stoichiometry and Reaction Parameters
Parameter
Value/Condition
Rationale
Scale
0.1 mmol
Standard laboratory scale for custom peptides.
Sulfonylating Agent
3.0 eq. (0.3 mmol)
Excess drives the reaction to completion.
Base (DIEA)
6.0 eq. (0.6 mmol)
Scavenges HCl byproduct without competing as a nucleophile.
Solvent
Anhydrous DCM
Good swelling for polystyrene resin and inert to the reaction.
Temperature
Room Temperature
Sufficient for efficient reaction without promoting side reactions.
Time
2-4 hours
Typically sufficient for complete conversion.
Troubleshooting & Key Insights
Incomplete Sulfonylation (Positive Kaiser Test): This may be due to steric hindrance from the peptide sequence or insufficient reagent activation. Extend the reaction time or consider using a more polar aprotic solvent like NMP if solubility is an issue. Ensure the sulfonyl chloride reagent is fresh and has not been hydrolyzed.
Low Cleavage Yield: Ensure the resin is thoroughly dried before cleavage, as water can interfere with TFA. Ensure a sufficient volume of cleavage cocktail is used to fully swell and penetrate the resin beads.
Side Products in MS: The primary side product could be the unmodified peptide. This points to incomplete sulfonylation. Other peaks could result from incomplete side-chain deprotection if cleavage time is insufficient, especially for arginine (Pbf).
Conclusion
This application note provides a validated and robust protocol for the site-specific N-terminal modification of synthetic peptides with a 4-aminobutane-1-sulfonamide group. By employing an activated sulfonyl chloride precursor within an Fmoc/tBu SPPS framework, researchers can efficiently synthesize these modified peptides for a wide range of applications in chemical biology and drug development. The key to success lies in the careful selection of an orthogonal protection strategy and the verification of each critical step, from coupling to final characterization.
References
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
Unknown. (2014). Methods and protocols of modern solid phase peptide synthesis.
Unknown. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
PMC. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning.
utilizing tert-butyl N-(4-sulfamoylbutyl)carbamate as a linker in bioconjugation
Application Note: Utilizing tert-Butyl N-(4-Sulfamoylbutyl)carbamate as a Versatile Linker and Targeting Moiety in Bioconjugation Executive Summary In the rapidly evolving landscape of bioconjugation, bifunctional molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing tert-Butyl N-(4-Sulfamoylbutyl)carbamate as a Versatile Linker and Targeting Moiety in Bioconjugation
Executive Summary
In the rapidly evolving landscape of bioconjugation, bifunctional molecules that offer both orthogonal reactivity and intrinsic biological targeting are highly sought after. tert-Butyl N-(4-sulfamoylbutyl)carbamate (CAS: 1862014-38-7) is a highly versatile building block featuring a Boc-protected primary amine and a terminal primary sulfonamide.
As a Senior Application Scientist, I approach this molecule not just as a passive bridge between two entities, but as an active participant in molecular design. This guide explores its two primary modalities:
As a Targeting Ligand-Linker: The primary sulfonamide acts as a potent zinc-binding pharmacophore for Carbonic Anhydrase IX (CAIX) targeting, while the butyl chain serves as an optimal spatial linker for payload attachment[1].
As a Precursor for "Safety-Catch" Linkers: The sulfonamide can be converted into an acyl sulfonamide, creating a highly stable linkage that can be selectively activated for controlled payload release via the Kenner linker principle[2][3].
Mechanistic Insights and Structural Causality
The Spatial Logic of the 4-Carbon Spacer
When designing Small Molecule-Drug Conjugates (SMDCs), the distance between the targeting warhead and the payload is critical. The active site of Carbonic Anhydrase is a deep, amphiphilic cleft (approximately 15 Å deep). The primary sulfonamide anion (
R−SO2NH−
) coordinates directly with the
Zn2+
ion in the active site, displacing the catalytic water molecule[1].
If a payload is conjugated too close to the sulfonamide, steric clashes with the walls of the enzymatic cleft will abrogate binding affinity. The 4-carbon aliphatic chain (butyl) provides the precise flexibility and length required to project bulky payloads (e.g., DOTA chelators or cytotoxic drugs) out of the enzymatic pocket and into the bulk solvent, preserving low-nanomolar binding affinities[1].
Orthogonal Reactivity and the Kenner Principle
The tert-butyloxycarbonyl (Boc) group provides orthogonal protection against the sulfonamide. The Boc group can be removed under acidic conditions (e.g., Trifluoroacetic acid) without degrading the sulfonamide.
Conversely, the primary sulfonamide can be utilized to form a Safety-Catch Linker . By acylating the sulfonamide with a carboxylic acid payload, an N-acyl sulfonamide is formed. This linkage is remarkably stable to both strong acids and highly nucleophilic conditions because the acidic
SO2NH
group (
pKa≈2.5
) ionizes under basic conditions, electrostatically repelling nucleophilic attack[3]. However, upon N-alkylation (the "safety-catch" activation), the molecule can no longer ionize. The strong electron-withdrawing effect of the sulfonyl group then makes the adjacent carbonyl highly susceptible to nucleophilic cleavage[4].
Mechanism of the acyl sulfonamide safety-catch linker for controlled payload release.
Quantitative Data and Conjugation Parameters
To ensure experimental predictability, the following table summarizes the quantitative parameters, yields, and stability profiles associated with the two primary bioconjugation workflows utilizing this linker.
Conjugation Strategy
Linker State
Reagents / Trigger
Typical Yield (%)
Reaction Time
Linkage Stability
CAIX Targeting
Deprotected Amine
NHS-Ester, DIPEA
85 - 95%
2 - 4 h
Highly Stable (Amide)
Safety-Catch (Acylation)
Primary Sulfonamide
Payload-COOH, EDC
70 - 85%
12 - 18 h
Stable to Acid/Base
Safety-Catch (Activation)
Acyl Sulfonamide
Iodoacetonitrile, DIPEA
> 90%
4 - 6 h
Labile to Nucleophiles
Safety-Catch (Cleavage)
N-Alkyl Acyl Sulfonamide
Primary Amine / Hydrazine
> 95%
1 - 2 h
Cleaved
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of a CAIX-Targeted Radioligand Precursor (DOTA Conjugation)
Causality Note: We utilize an NHS-ester of DOTA to react with the deprotected amine. N,N-Diisopropylethylamine (DIPEA) is chosen as the base because it is non-nucleophilic, preventing unwanted side reactions with the NHS-ester, while ensuring the primary amine is fully deprotonated (
pKa≈9.5
) and nucleophilic.
Step 1: Boc Deprotection
Dissolve 100 mg of tert-butyl N-(4-sulfamoylbutyl)carbamate in 2 mL of anhydrous Dichloromethane (DCM).
Add 2 mL of Trifluoroacetic acid (TFA) dropwise at 0 °C.
Remove the ice bath and stir at room temperature for 1 hour.
Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a strongly ninhydrin-positive spot (primary amine) indicates completion.
Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA, yielding 4-amino-1-butanesulfonamide TFA salt.
Step 2: Payload Conjugation
Dissolve the TFA salt (approx. 1.2 eq) in 3 mL of anhydrous Dimethylformamide (DMF).
Add 5 equivalents of DIPEA to neutralize the TFA salt and establish basicity.
Add 1.0 equivalent of DOTA-NHS ester. Stir the reaction mixture at room temperature for 4 hours under an inert argon atmosphere.
Validation Checkpoint: Analyze via LC-MS. Look for the mass corresponding to the DOTA-sulfamoylbutyl conjugate (
[M+H]+
).
Purify the product via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Workflow for generating CAIX-targeted bioconjugates via Boc deprotection.
Protocol B: Assembly and Triggering of an Acyl-Sulfonamide Safety-Catch Linker
Causality Note: The initial acylation requires 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst because primary sulfonamides are poor nucleophiles compared to primary amines. The subsequent alkylation disrupts the resonance stabilization of the sulfonamide anion, "arming" the linker for cleavage[4][5].
Step 1: Acylation (Loading the Linker)
Dissolve the payload-carboxylic acid (1.0 eq) and the deprotected 4-amino-1-butanesulfonamide (attached via its amine to a carrier protein or resin) in anhydrous DCM/DMF (1:1).
Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.5 eq of DMAP.
Stir at room temperature for 18 hours. Wash the conjugate thoroughly to remove unreacted reagents.
Step 2: Activation (The Safety-Catch Trigger)
To activate the linker for release, suspend the conjugate in N-Methyl-2-pyrrolidone (NMP).
Add 10 equivalents of Iodoacetonitrile and 5 equivalents of DIPEA.
Agitate for 24 hours at room temperature. The cyanomethyl group is highly electron-withdrawing, drastically increasing the susceptibility of the acyl group to nucleophiles[6].
Step 3: Payload Cleavage
Expose the activated conjugate to a mild nucleophile (e.g., 0.5 M Hydrazine in methanol or a primary amine) for 2 hours.
Centrifuge or filter the mixture; the supernatant will contain the cleanly cleaved, unmodified payload.
References
Title: Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC
Source: nih.gov
URL: [1]
Title: The Reversed Kenner Linker: A New Safety-Catch Linker for the Preparation of N-Alkyl Sulfonamides
Source: acs.org
URL: [2]
how to resolve low yield in tert-butyl N-(4-sulfamoylbutyl)carbamate synthesis
Technical Support Center Topic: Troubleshooting Guide: Overcoming Low Yields in the Synthesis of tert-butyl N-(4-sulfamoylbutyl)carbamate Audience: Researchers, scientists, and drug development professionals. Introductio...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center
Topic: Troubleshooting Guide: Overcoming Low Yields in the Synthesis of tert-butyl N-(4-sulfamoylbutyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-butyl N-(4-sulfamoylbutyl)carbamate is a key bifunctional building block in medicinal chemistry and organic synthesis. It incorporates a Boc-protected amine and a primary sulfonamide, making it a valuable intermediate for introducing a sulfamoylbutyl moiety in drug discovery programs. However, its synthesis can be challenging, with low yields often hindering research progress. This guide provides a comprehensive, in-depth troubleshooting framework designed by application scientists to help you diagnose and resolve common issues encountered during its two-step synthesis.
Section 1: Understanding the Reaction - A Mechanistic Overview
The synthesis of tert-butyl N-(4-sulfamoylbutyl)carbamate is typically achieved in two sequential steps starting from 1,4-diaminobutane:
Selective Mono-Boc Protection: The first step involves the selective protection of one of the two primary amino groups of 1,4-diaminobutane using di-tert-butyl dicarbonate (Boc₂O). The main challenge here is to prevent the formation of the di-protected byproduct while ensuring complete consumption of the starting diamine.
Sulfamoylation: The remaining free primary amine of the intermediate, tert-butyl (4-aminobutyl)carbamate, is then reacted with a sulfamoylating agent to form the final sulfonamide product. This step is sensitive to moisture and requires careful control of reaction conditions to avoid side reactions.
Visualizing the Synthetic Pathway
Caption: Overall two-step synthesis of the target compound.
Q1: My overall yield is very low. Which step is the most likely culprit?A: Both steps are critical, but low yields often originate from the first step (mono-Boc protection). The formation of the di-Boc protected byproduct is a common issue that consumes the starting diamine, thereby capping the maximum achievable yield for the subsequent step.
Q2: My TLC from the first reaction shows three spots: one at the baseline, one mid-range, and one near the solvent front. What are they?A: This is a classic pattern for this reaction.
Mid-range Spot: The desired mono-Boc protected product, tert-butyl (4-aminobutyl)carbamate.
High Rf Spot (near solvent front): The di-Boc protected byproduct (much less polar).
Q3: The sulfamoylation step (Step 2) isn't working. My starting material is not being consumed. Why?A: This is often due to the decomposition or poor quality of the sulfamoylating agent. Sulfamoyl chloride, for instance, is highly sensitive to moisture. The reaction must be performed under strictly anhydrous conditions with a reliable reagent.
Q4: How should I best purify the final product?A: The final product has intermediate polarity. Purification is typically best achieved via flash column chromatography on silica gel.[1] A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is often effective.
Section 3: Deep Dive Troubleshooting - A Symptom-Based Approach
This section provides a logical workflow to diagnose and solve specific experimental problems.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low-yield issues.
Problem 1: Significant Di-Boc Byproduct Formation in Step 1
Potential Cause: The rate of the second protection is competitive with the first. When Boc₂O concentration is high relative to the mono-protected intermediate, di-protection is favored.
Expert Solution & Causality:
Control Reagent Stoichiometry: Instead of using an excess of Boc₂O, use a slight excess of the diamine (e.g., 1.2-1.5 equivalents). This ensures that Boc₂O is the limiting reagent, statistically favoring mono-protection.
Slow Addition: Add a solution of Boc₂O dropwise to a vigorously stirred solution of the diamine over a prolonged period (e.g., 1-2 hours) at a low temperature (0 °C). This maintains a low instantaneous concentration of Boc₂O, minimizing the chance of a second reaction.
In Situ Mono-Salt Formation: A highly effective technique is to protonate one of the amino groups, rendering it non-nucleophilic. This can be achieved by adding one equivalent of an acid like HCl (generated from TMSCl or SOCl₂) or trifluoroacetic acid (TFA) to the diamine solution before the addition of Boc₂O.[2][3] The hydrochloride salt is less reactive, effectively "protecting" one amine site and allowing the other to react selectively.[3]
Problem 2: Low Conversion of Starting Diamine in Step 1
Potential Cause: Insufficiently reactive conditions, poor solubility, or degraded reagents.
Expert Solution & Causality:
Check Reagent Quality: Ensure the Boc₂O is of high quality. It can slowly decompose over time.
Optimize Base and Solvent: While not always required, a base like triethylamine (TEA) or NaOH can help drive the reaction.[4] For diamines that are poorly soluble in organic solvents, a biphasic system like THF/water or dioxane/water with a base like NaHCO₃ can be very effective.[5]
Catalytic DMAP: Adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by activating the Boc anhydride.[4] However, use it judiciously as it can also accelerate di-protection if conditions are not optimized.
Problem 3: Sulfamoylation (Step 2) Fails or is Incomplete
Potential Cause: The sulfamoylating agent is inactive, or the reaction conditions are not suitable.
Expert Solution & Causality:
Reagent Integrity is Paramount: Sulfamoyl chloride (NH₂SO₂Cl) is notoriously unstable and highly reactive towards water. It should be freshly prepared or purchased from a reliable source and handled under a strict inert atmosphere (Nitrogen or Argon). An alternative is to use more stable sulfamoylating agents if available.[6]
Strictly Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents (e.g., DCM, THF, acetonitrile) dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.
Base Selection: A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) is required to scavenge the HCl byproduct generated during the reaction.[7]
Temperature Control: The reaction is typically run at 0 °C and allowed to slowly warm to room temperature. This helps to control the initial exothermic reaction and prevent potential side reactions.
Section 4: Optimized Protocol
This protocol integrates best practices to maximize yield and purity.
Step 1: Synthesis of tert-butyl (4-aminobutyl)carbamate
Reagent/Parameter
Recommended Value
Rationale
1,4-Diaminobutane
1.0 eq
Starting Material
Di-tert-butyl dicarbonate
0.9 eq
Limiting reagent to favor mono-protection
Solvent
THF / Water (1:1)
Good solubility for both diamine and product
Base
NaHCO₃ (2.0 eq)
Mild base to neutralize acid byproduct
Temperature
0 °C to Room Temp
Controls reaction rate, minimizes side products
Reaction Time
12-18 hours
Ensures complete reaction of limiting reagent
Methodology:
In a round-bottom flask, dissolve 1,4-diaminobutane (1.0 eq) and NaHCO₃ (2.0 eq) in a 1:1 mixture of THF and water.
Cool the vigorously stirred solution to 0 °C in an ice bath.
Dissolve di-tert-butyl dicarbonate (0.9 eq) in a minimal amount of THF.
Add the Boc₂O solution dropwise to the diamine solution over 1-2 hours using an addition funnel.
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).
Workup: Remove the THF under reduced pressure. Add saturated NaCl solution to the aqueous residue and extract with ethyl acetate (3 x volumes). The salt helps to reduce the solubility of the product in the aqueous layer.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be used directly in the next step or purified by column chromatography if necessary.
Step 2: Synthesis of tert-butyl N-(4-sulfamoylbutyl)carbamate
Reagent/Parameter
Recommended Value
Rationale
tert-butyl (4-aminobutyl)carbamate
1.0 eq
Starting Material
Sulfamide
2.0 eq
Sulfamoylating Agent
Pyridine
5.0 eq
Base and Solvent
Temperature
110 °C
To drive the reaction
Reaction Time
3 hours
Ensures completion
Methodology:
Note: This procedure uses sulfamide as a stable and safe alternative to sulfamoyl chloride.
Combine tert-butyl (4-aminobutyl)carbamate (1.0 eq) and sulfamide (2.0 eq) in a flask equipped with a reflux condenser under a nitrogen atmosphere.
Add anhydrous pyridine (enough to dissolve the starting material, approx. 0.2 M concentration).
Heat the reaction mixture to 110 °C and maintain for 3 hours.
Monitor the reaction by TLC or LC-MS.
Workup: Cool the mixture to room temperature and pour it into a beaker of ice water.
Acidify the aqueous solution to pH ~2-3 with concentrated HCl.
Extract the product with ethyl acetate (3 x volumes).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 0-10% methanol in dichloromethane) to yield the pure product.
Section 5: References
BenchChem (2025). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.
Al-Ghorbani, M. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(43), 26549-26568.
BenchChem (2025). Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
BenchChem (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
Google Patents (2021). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
Knauber, T. et al. (2011). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 55(2), 96-101.
Li, G. et al. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Organic Letters, 23(8), 3142–3146.
Sciforum (2016). Selective Mono-Boc-Protection of Bispidine.
BenchChem (2025). Application Notes and Protocols for Sulfamoylation of Amines using Chlorosulfonyl Isocyanate.
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-butyl N-(4-sulfamoylbutyl)carbamate
Welcome to the technical support center for the deprotection of tert-butyl N-(4-sulfamoylbutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the deprotection of tert-butyl N-(4-sulfamoylbutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical synthetic step. Here, we will explore the underlying chemistry of Boc deprotection, diagnose common problems leading to incomplete reactions, and provide detailed, field-tested protocols to ensure you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-mediated Boc deprotection?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1] Its removal is an acid-catalyzed process that generally proceeds through a four-step mechanism:
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[2][3]
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[2][3]
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3]
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate salt).[2][3]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: Several analytical techniques can be used to monitor the reaction:
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot, confirming the formation of the free amine.[4][5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed monitoring, allowing for the quantification of starting material consumption and product formation.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the tert-butyl group protons at approximately 1.4 ppm can be monitored to confirm the progress of the deprotection.[6]
Q3: What are the most common reasons for an incomplete Boc deprotection?
A3: Incomplete deprotection can stem from several factors:
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the strength and concentration of the acid used.[8]
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; insufficient time or low temperatures can lead to incomplete reactions.[8]
Steric Hindrance: The steric bulk around the Boc-protected amine can hinder the approach of the acid.[8]
Solvent Issues: The choice of solvent is crucial for ensuring both the substrate and the acid are well-solvated.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during the deprotection of tert-butyl N-(4-sulfamoylbutyl)carbamate and provides actionable solutions.
Problem 1: The deprotection reaction is sluggish or incomplete.
Potential Cause: The acidic conditions are not strong enough to efficiently cleave the Boc group, potentially due to the electronic properties of the sulfamoyl group or steric hindrance.
Solutions:
Increase Acid Concentration: If using a standard TFA/DCM mixture (e.g., 20-50% TFA), consider increasing the concentration of TFA.[6][8] In some cases, using neat TFA may be necessary.
Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[4]
Elevate the Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. However, this should be done with caution, monitoring for potential side product formation.[6]
Extend the Reaction Time: Some substrates simply require longer reaction times for complete deprotection. Continue to monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.[6]
Problem 2: I am observing significant side product formation.
Potential Cause: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺).[8] This electrophile can alkylate nucleophilic sites on your molecule or the solvent.
Solutions:
Use a Scavenger: The addition of a cation scavenger to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include:
Triisopropylsilane (TIS): Often used at a concentration of 2.5-5% (v/v).[8][9]
Anisole: Can also be used to trap the carbocation.[9]
Water: A small amount of water can act as a scavenger.[8]
Problem 3: My molecule contains other acid-sensitive functional groups.
Potential Cause: Standard strong acid conditions (TFA, HCl) can cleave other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups) or degrade sensitive functionalities.[4][10]
Solutions:
Milder Acidic Conditions:
Aqueous Phosphoric Acid: This has been shown to be a milder and more selective reagent for Boc deprotection.[4][11]
p-Toluenesulfonic Acid (pTSA): Can be an effective and more environmentally friendly alternative to TFA.[4][12]
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[4]
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for any acid.[4][13]
Oxalyl Chloride in Methanol: This system is reported to be very mild and tolerant of other acid-labile groups.[4][9][14]
Comparative Summary of Deprotection Conditions
Reagent System
Typical Conditions
Advantages
Disadvantages
TFA in DCM
20-50% TFA, 0°C to RT, 30 min - 2h
Fast, effective for many substrates
Harsh, can cleave other acid-labile groups
HCl in Dioxane
4M HCl, RT, < 30 min
Very strong, rapid deprotection
Very harsh, not suitable for sensitive substrates
Aqueous H₃PO₄
THF, RT
Mild, selective
Slower reaction times
Oxalyl Chloride
Methanol, RT, 1-4h
Very mild, good for sensitive substrates
Reagent is moisture sensitive
Thermal
Water or TFE, Reflux/High Temp
"Green" alternative, no acid needed
High temperatures may not be suitable for all substrates
Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
Dissolve the Boc-protected tert-butyl N-(4-sulfamoylbutyl)carbamate in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[3]
Slowly add Trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For challenging substrates, a 1:1 mixture of TFA:DCM can be effective.[3]
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[3]
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6]
For work-up to obtain the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
Dissolve the Boc-protected substrate in Methanol (MeOH) in a dry round-bottom flask.[14]
At room temperature, add oxalyl chloride (typically 3 equivalents) dropwise to the solution.[14]
Stir the reaction for 1-4 hours, monitoring by TLC.[6][14]
Upon completion, remove the solvent under reduced pressure and proceed with purification.[6]
Visualizing the Process
Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism of Boc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
References
Fiveable. (2025, August 15). Acid-Labile Protecting Groups. Retrieved from [Link]
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Retrieved from [Link]
ACS Publications. (2012, October 17). Acid-labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters. Retrieved from [Link]
ResearchGate. Acid-labile protecting groups. Retrieved from [Link]
RSC Publishing. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry. Retrieved from [Link]
MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
ACS Publications. (2012, October 17). Acid-labile Cys-Protecting Groups for the Fmoc/tBu Strategy: Filling the Gap. Organic Letters. Retrieved from [Link]
International Journal of Organic Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
PubMed. (2001, March 16). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]
ACS Publications. (2010, November 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved from [Link]
Semantic Scholar. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
HETEROCYCLES. (2022, July 13). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Retrieved from [Link]
Wikipedia. Protecting group. Retrieved from [Link]
PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
ResearchGate. N‐Boc deprotection of primary and secondary sulfonimidamide. Retrieved from [Link]
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
Nature. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
PMC. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Retrieved from [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
ResearchGate. Mild and Selective Deprotection of Carbamates with Bu4NF. Retrieved from [Link]
Technical Support Center: Long-Term Storage and Stability of tert-butyl N-(4-sulfamoylbutyl)carbamate
Welcome to the technical support guide for tert-butyl N-(4-sulfamoylbutyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for tert-butyl N-(4-sulfamoylbutyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Degradation can compromise experimental results, leading to lost time and resources. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to prevent and identify potential degradation.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the storage and stability of tert-butyl N-(4-sulfamoylbutyl)carbamate.
Q1: What are the primary causes of degradation for this compound?
The principal point of instability is the tert-butyloxycarbonyl (Boc) protecting group. The compound is primarily susceptible to two degradation pathways: acid-catalyzed hydrolysis and thermal decomposition.[1][2] Both pathways result in the loss of the Boc group, yielding the free amine, which is likely to have different biological and chemical properties.
Q2: What are the visible signs of degradation?
As a solid, tert-butyl N-(4-sulfamoylbutyl)carbamate should be a stable, free-flowing powder. Signs of degradation can include:
Change in Color: From off-white to yellow or brown.
Change in Texture: Caking, clumping, or the appearance of a syrupy liquid.[3]
Altered Solubility: Difficulty dissolving in solvents where it was previously soluble, or vice-versa.
Q3: What is the expected shelf-life of this compound?
When stored under optimal conditions (see Section 4), the manufacturer-specified shelf-life is typically at least two years.[3] However, this can be significantly shortened by improper storage, such as exposure to high temperatures, humidity, or acidic environments.[3][4] Regular quality control is recommended for lots stored for more than one year.
Section 2: Understanding the Chemistry of Degradation
A deeper understanding of the molecular instability is crucial for preventing it. The compound's structure contains two key functional groups: a Boc-protected amine and a sulfamoyl group. The Boc group is the kinetically favored site of degradation.
The Vulnerable Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group precisely because it can be removed under specific, controlled conditions, most commonly with strong acid.[2] This inherent reactivity is also its primary liability during long-term storage, where even trace amounts of acid or sufficient thermal energy can trigger its cleavage.
This is the most common degradation pathway at ambient or slightly elevated temperatures. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which can be neutralized to form isobutylene.[1][2] This process can be initiated by atmospheric moisture in combination with acidic impurities on glassware or in the vial's headspace.
Technical Support Center: Overcoming Steric Hindrance in Amide Coupling Reactions with tert-butyl N-(4-sulfamoylbutyl)carbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that coupling reactions involving sterically demanding substrates ca...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that coupling reactions involving sterically demanding substrates can be a significant bottleneck in a synthetic workflow. This guide is designed to provide in-depth, field-proven insights into overcoming the specific challenges associated with the amide coupling of tert-butyl N-(4-sulfamoylbutyl)carbamate with carboxylic acids. The inherent steric bulk of the tert-butoxycarbonyl (Boc) protecting group, combined with the electronic nature of the sulfamoyl moiety, often renders standard coupling protocols ineffective.[1][][3]
This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of steric hindrance in coupling reactions with tert-butyl N-(4-sulfamoylbutyl)carbamate?
A1: There are two main contributors to the steric challenge. First, the tert-butyl (Boc) group is exceptionally bulky and is known to physically obstruct the approach of reagents to nearby reactive sites.[][4] Second, while the primary target for acylation is the nitrogen of the sulfamoyl group (-SO₂NH₂), this nitrogen is inherently less nucleophilic than a typical alkyl amine due to the electron-withdrawing nature of the adjacent sulfonyl group. The coupling partner (the activated carboxylic acid) must therefore navigate the sterically congested environment created by the Boc group at the other end of the four-carbon chain to reach this less reactive nitrogen center.
Q2: Why do my standard coupling protocols using reagents like DCC or EDC/HOBt give low yields?
A2: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) are highly effective for many routine amide couplings.[5][6] However, they activate carboxylic acids by forming intermediates (e.g., O-acylisourea or HOBt active esters) that may not be reactive enough to overcome the high activation energy barrier imposed by sterically hindered substrates.[7][8] For a difficult coupling, the rate of reaction with the sterically shielded, poorly nucleophilic sulfamoyl nitrogen is often too slow, leading to decomposition of the active ester or other side reactions.
Q3: Which classes of coupling reagents are most effective for this type of hindered substrate?
A3: For sterically demanding couplings, it is essential to use more potent activating agents. The most successful reagents fall into two main categories:
Aminium/Uronium Salts: Reagents like HATU, HCTU, and HBTU are the industry standard for difficult couplings.[9][10] HATU is particularly effective as it generates a highly reactive OAt active ester, and the resulting 7-aza-1-hydroxybenzotriazole (HOAt) leaving group can catalyze the aminolysis step.[10][11]
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices.[9][10] They are known for their high reactivity and ability to suppress racemization if the carboxylic acid partner has a chiral center.
A third, powerful option for extremely challenging cases is the use of phosphonic anhydrides like T3P (Propylphosphonic Anhydride), which generates a highly reactive mixed anhydride intermediate.[9]
Q4: How does solvent selection influence the outcome of the coupling reaction?
A4: Solvent choice is critical and impacts several factors.[12] First, the solvent must fully dissolve all reactants and reagents. Highly polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are standard choices for this reason.[12] Second, the solvent can modulate the reactivity of the species in solution. While highly polar solvents are generally preferred, sometimes reducing solvent polarity can minimize unfavorable steric interactions between the reactants and the catalyst system.[13] However, for most amide couplings, ensuring complete solubility in a polar aprotic solvent is the primary concern.
Q5: Can I convert the carboxylic acid to an acyl chloride for this reaction?
A5: While converting a carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride is a classic strategy for amide bond formation, it can be problematic for complex or sensitive substrates.[8][14] The harsh conditions required for acyl chloride formation may not be compatible with the Boc protecting group, which is labile to strong acids.[15] Furthermore, this method can increase the risk of epimerization at α-stereocenters.[14] Modern coupling reagents are generally preferred as they offer a milder and more controlled activation. For exceptionally difficult cases, conversion to an acyl fluoride offers a more stable yet highly reactive alternative.[16][17]
Troubleshooting Guide for Low-Yield Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling process.
Problem: Low to No Product Yield
This is the most common issue and can stem from several root causes. Follow this diagnostic workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Solutions:
Insufficient Carboxylic Acid Activation:
Cause: Your chosen coupling reagent (e.g., EDC, DIC) is not powerful enough to generate a sufficiently reactive intermediate to overcome the steric barrier.
Solution: Upgrade your coupling reagent. Aminium/uronium salts like HATU are often the first choice. They are highly efficient, and the reactions are typically fast and clean.[10] See the table below for a comparison.
Severe Steric Hindrance:
Cause: The combination of the Boc group and the specific carboxylic acid being coupled creates a steric environment that is challenging even for potent coupling reagents at room temperature.
Solutions:
Increase Temperature: Gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the activation barrier. Monitor carefully for potential degradation of reagents or products.
Double Coupling: After the initial coupling reaction has run for a set time (e.g., 1-2 hours), a second fresh portion of the activated carboxylic acid is added to the reaction mixture to drive it to completion.[18][19] This is particularly useful in solid-phase synthesis but is also effective in solution.
Convert to Acyl Fluoride: For the most recalcitrant cases, converting the carboxylic acid to an acyl fluoride using a reagent like XtalFluor-E can be highly effective.[16] Acyl fluorides are significantly more reactive than active esters but are generally more stable and easier to handle than acyl chlorides.[16][17]
Suboptimal Reaction Conditions:
Cause: The reaction may be too dilute, or the time may be insufficient.
Solutions:
Concentration: Ensure the reaction concentration is appropriate, typically in the range of 0.1-0.5 M.
Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress every 1-2 hours using an appropriate analytical technique like LC-MS or TLC. Extend the reaction time until the starting materials are consumed or the reaction has clearly stalled.
Problem: Reaction Stalls with Starting Material Remaining
Cause: Insufficient or inappropriate base. The activation of the carboxylic acid by aminium/uronium or phosphonium reagents requires a non-nucleophilic, sterically hindered tertiary amine base to deprotonate the carboxylic acid without competing in the reaction.[14]
Solution: Use diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] Ensure the correct stoichiometry is used. For aminium reagents like HATU, at least 2 equivalents of base are required relative to the carboxylic acid. It is often beneficial to use 3-4 equivalents to ensure the reaction medium remains basic.
Data & Protocols
Data Presentation
The selection of the coupling reagent is the most critical decision. The following table summarizes recommended reagents for challenging couplings.
Table 1: Comparison of Recommended Coupling Reagents for Hindered Substrates
Reagent
Class
Key Advantages
Considerations
HATU
Aminium Salt
Very high reactivity; generates super-reactive OAt ester; low risk of racemization.[9][10]
Byproducts are water-soluble, facilitating workup. Relatively expensive.
HCTU
Aminium Salt
More cost-effective than HATU with comparable reactivity in many cases.[18]
Byproducts are water-soluble.
PyBOP
Phosphonium Salt
High efficiency, minimal side reactions, and low racemization risk.[10][20]
Generates carcinogenic HMPA as a byproduct if moisture is present. Use with caution.
T3P®
Phosphonic Anhydride
Extremely effective for difficult couplings; byproducts are water-soluble and easily removed.[9]
Often requires slightly elevated temperatures for optimal performance.
COMU
Aminium Salt
High solubility and reactivity; considered safer than benzotriazole-based reagents.[20][21]
Requires only one equivalent of base for activation.
Experimental Protocols
Protocol 1: High-Potency Coupling Using HATU
This protocol outlines a general procedure for coupling a carboxylic acid (R-COOH) to tert-butyl N-(4-sulfamoylbutyl)carbamate using HATU.
Caption: Experimental workflow for HATU-mediated coupling.
Step-by-Step Methodology:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents).
Dissolution: Dissolve the solids in anhydrous DMF (to achieve a final concentration of approx. 0.2 M).
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir the mixture at room temperature for 5-10 minutes. This step pre-activates the carboxylic acid, forming the reactive OAt-ester.
Addition of Amine: In a separate flask, dissolve tert-butyl N-(4-sulfamoylbutyl)carbamate (1.0 equivalent) in a minimum amount of anhydrous DMF. Add this solution to the pre-activated mixture.
Reaction: Stir the reaction at room temperature. If the reaction is sluggish after 2 hours (as determined by LC-MS), warm the mixture to 40 °C.
Monitoring: Continue to monitor the disappearance of the limiting starting material. Reactions are typically complete within 4-12 hours.
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
This two-step protocol is reserved for substrates that fail to couple using even the most potent in-situ reagents.
Step A: Formation of the Acyl Fluoride
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add XtalFluor-E (1.2 eq) followed by the slow addition of a hindered base like triethylamine (1.5 eq).
Allow the reaction to warm to room temperature and stir for 1-2 hours until the conversion to the acyl fluoride is complete (monitor by ¹⁹F NMR if possible, or by quenching a small aliquot with methanol and analyzing the methyl ester formation by LC-MS).
Carefully quench the reaction with saturated NaHCO₃ solution and extract the acyl fluoride with DCM. The crude acyl fluoride can often be used directly in the next step after drying and solvent removal.
Step B: Coupling with Sulfonamide
Dissolve the crude acyl fluoride (1.0 eq) and tert-butyl N-(4-sulfamoylbutyl)carbamate (1.1 eq) in a polar aprotic solvent like acetonitrile or DMF.
Add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) and heat the reaction to 50-70 °C.[16]
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify as described in Protocol 1.
By systematically applying these principles and protocols, you can effectively diagnose issues and achieve success in these challenging, sterically hindered coupling reactions.
References
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). IntechOpen. Retrieved from [Link]
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
The Role of Sulfamic Acid in Amide Bond Synthesis. (2025, July 30). Patsnap Eureka. Retrieved from [Link]
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
Yan, N., et al. (2009). Solvent-Enhanced Coupling of Sterically Hindered Reagents and Aryl Chlorides using Functionalized Ionic Liquids. Organic Letters, 11(3), 533-536. ACS Publications. Retrieved from [Link]
Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. (2026, March 18). RSC Advances. PMC. Retrieved from [Link]
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. ACS Publications. Retrieved from [Link]
Fors, B. P., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(43), 15914–15919. PMC. Retrieved from [Link]
G. E., T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11463-11469. RSC Publishing. Retrieved from [Link]
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved from [Link]
Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry Communications, 5(3), 229-246. PMC - NIH. Retrieved from [Link]
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936-3943. PubMed. Retrieved from [Link]
de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1609. MDPI. Retrieved from [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
Carbamate Stabilities of Sterically Hindered Amines from Quantum Chemical Methods: Relevance for CO2 Capture. (n.d.). Wageningen University & Research. Retrieved from [Link]
Satz, A. L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 26(8), 1623-1632. PMC. Retrieved from [Link]
Steric hindrance induces strain in AMP carbamate cyclization with comparison to MEA. (2022). Industrial & Engineering Chemistry Research. ResearchGate. Retrieved from [Link]
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). University of Southern Denmark. Retrieved from [Link]
Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (n.d.). RSC Publishing. Retrieved from [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). PMC. Retrieved from [Link]
Organic & Biomolecular Chemistry. (2025, July 24). RSC Publishing. Retrieved from [Link]
Using double coupling to improve your peptide synthesis. (2023, January 30). Biotage. Retrieved from [Link]
Metal-catalysed approaches to amide bond formation. (2011, March 17). RSC Publishing. Retrieved from [Link]
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. ACS Publications. Retrieved from [Link]
The Synthesis of Sterically Hindered Amides. (2014). CHIMIA, 68(4), 252-257. Retrieved from [Link]
Agudo-Álvarez, S., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 116(2), 69. ResearchGate. Retrieved from [Link]
tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. (n.d.). PMC. Retrieved from [Link]
reducing side products during the amidation of tert-butyl N-(4-sulfamoylbutyl)carbamate
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the amidation (N-acylat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the amidation (N-acylation) of tert-butyl N-(4-sulfamoylbutyl)carbamate.
Synthesizing N-acylsulfonamides from primary sulfonamides is notoriously difficult. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the adjacent nitrogen. Consequently, forcing conditions or highly active coupling reagents are required, which frequently leads to competing side reactions such as protecting group cleavage, over-acylation, and reagent degradation[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-fidelity coupling.
Part 1: Mechanistic Workflows & Side Product Pathways
To effectively troubleshoot, we must first map the chemical environment. The diagram below illustrates the divergent pathways your reaction can take depending on the stoichiometric and environmental controls you apply.
Reaction pathways and side products in the amidation of Boc-protected sulfonamides.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing significant loss of the Boc protecting group during my reaction?The Causality: The tert-butoxycarbonyl (Boc) group is highly acid-labile. If you are using an acyl chloride as your acylating agent, stoichiometric amounts of hydrochloric acid (HCl) are generated as a byproduct. If your reaction lacks sufficient organic base (or if the base is poorly mixed), localized acidic microenvironments will rapidly cleave the Boc group[1].
The Solution: Transition away from acyl chlorides to a carbodiimide-mediated coupling strategy (e.g., EDC/DMAP). If you must use an acyl chloride, use a 2.5x molar excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and ensure the acyl chloride is added dropwise at 0 °C to prevent thermal acid-catalyzed deprotection.
Q2: My LC-MS shows a mass corresponding to the addition of two acyl groups (+2 RCO). How do I prevent over-acylation?The Causality: N-acylsulfonamides are remarkably acidic, possessing a pKa between 2.5 and 4.5[2]. The moment your desired mono-acylated product forms, the base in your reaction mixture deprotonates it. The resulting N-acylsulfonamide anion is highly nucleophilic and will aggressively attack any remaining acylating agent, leading to an N,N-diacylsulfonamide[1].
The Solution: Strict stoichiometric control is non-negotiable. Use exactly 1.05 equivalents of the activated carboxylic acid relative to the sulfonamide. Furthermore, reverse the addition order: slowly add the activated carboxylic acid to the sulfonamide/base mixture, ensuring the acylating agent is the limiting reagent at all times.
Q3: I am using EDC as a coupling reagent, but my yield is low and I am isolating an unreactive byproduct. What is happening?The Causality: When a carboxylic acid is activated by a carbodiimide like EDC, it forms an O-acylisourea intermediate. Because sulfonamides are poor nucleophiles, the intermolecular attack on this intermediate is slow. This delay allows the O-acylisourea to undergo an intramolecular O-to-N acyl migration, forming a thermodynamically stable, completely unreactive N-acylurea[3].
The Solution: You must introduce a nucleophilic catalyst such as DMAP or HOBt[4]. These additives rapidly intercept the O-acylisourea to form a stabilized active ester, effectively outcompeting the O-to-N rearrangement and preserving the acyl group for attack by the sulfonamide.
Carbodiimide-mediated coupling mechanism highlighting the N-acylurea side reaction.
Part 3: Quantitative Condition Optimization
The following table summarizes the causal relationship between reagent selection and the distribution of side products during the amidation of tert-butyl N-(4-sulfamoylbutyl)carbamate.
Coupling Strategy
Base / Additive
Yield (%)
Diacylation (%)
N-Acylurea (%)
Boc Cleavage (%)
Acyl Chloride
TEA (1.0 eq)
45
15
N/A
35
Acyl Chloride
DIPEA (2.5 eq)
78
12
N/A
< 2
EDC
None
30
< 2
55
< 2
EDC
DMAP (1.5 eq)
88
5
< 2
< 2
CDI
DBU (1.2 eq)
92
< 2
N/A
< 2
Note: 1,1'-Carbonyldiimidazole (CDI) with DBU is an excellent alternative that entirely bypasses the N-acylurea pathway, though EDC/DMAP remains the most accessible standard.
Part 4: Self-Validating Experimental Protocol (EDC/DMAP Method)
This protocol is engineered as a self-validating system. The inclusion of specific In-Process Controls (IPCs) ensures that intermediate species are verified before proceeding, preventing the compounding of errors.
Materials Required:
tert-butyl N-(4-sulfamoylbutyl)carbamate (1.0 eq)
Target Carboxylic Acid (1.05 eq)
EDC·HCl (1.2 eq)
DMAP (1.5 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Pre-Activation (IPC 1): In an oven-dried flask under inert atmosphere (N₂), dissolve the Carboxylic Acid (1.05 eq) and DMAP (1.5 eq) in anhydrous DCM (0.1 M concentration). Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) in one portion.
Validation: Stir for 30 minutes. Perform a mini-workup of an aliquot into MeOH. LC-MS should confirm the complete disappearance of the free acid and the formation of the methyl ester (proxy for the active DMAP-ester).
Substrate Addition: Dissolve the tert-butyl N-(4-sulfamoylbutyl)carbamate (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C over 15 minutes.
Causality: Dropwise addition ensures the sulfonamide is never exposed to a massive excess of base, mitigating early deprotonation and subsequent diacylation.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12–16 hours.
Validation (IPC 2): Monitor via TLC (Stain with Ninhydrin; the Boc-amine will not stain unless cleaved, ensuring Boc integrity). LC-MS should show the desired product mass. If +2 RCO mass is >5%, halt the reaction immediately to prevent further diacylation.
Selective Quench & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with:
10% aqueous Citric Acid (2x) – Removes DMAP and unreacted EDC. We use citric acid instead of 1N HCl to prevent Boc cleavage during workup.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-acylsulfonamide.
References
Activation Method to Prepare a Highly Reactive Acylsulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis
Journal of the American Chemical Society
URL:[2]
Product Class 11: Peptides (Solid-Phase Peptide Synthesis and N-Acylurea Formation)
Thieme Connect
URL:[3]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution
ACS Publications
URL:[4]
Technical Support Center: Synthesis of N-Acylsulfonamides
Benchchem
URL:[1]
Technical Support Center: Flash Chromatography Purification of Tert-butyl N-(4-sulfamoylbutyl)carbamate
As a Senior Application Scientist, I have frequently guided researchers through the challenges of purifying polar, multi-functional molecules. Tert-butyl N-(4-sulfamoylbutyl)carbamate is a prime example of a compound tha...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have frequently guided researchers through the challenges of purifying polar, multi-functional molecules. Tert-butyl N-(4-sulfamoylbutyl)carbamate is a prime example of a compound that can present significant difficulties during flash chromatography. Its structure combines a lipophilic Boc-protecting group with a highly polar, acidic sulfonamide moiety, leading to problematic interactions with standard stationary phases.
This guide is structured to address the most common issues encountered during the purification of this and similar molecules. It moves from frequently asked questions to in-depth troubleshooting protocols, providing not just the "how" but the fundamental "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: Why is my compound showing severe peak tailing or streaking on a standard silica gel column?
A: This is the most common issue and stems from strong, non-ideal interactions between your compound and the stationary phase. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] The sulfonamide group (-SO₂NH₂) in your molecule is also acidic and can engage in strong hydrogen bonding or acid-base interactions with these silanol groups. This secondary interaction, in addition to the desired partitioning, causes a portion of the molecules to "stick" to the column and elute slowly, resulting in a tailed peak.
Q2: My compound requires a very high percentage of methanol to elute, which is ruining the separation. What can I do?
A: Using high concentrations of methanol (>10%) in dichloromethane or ethyl acetate can be problematic as it can dissolve the silica gel stationary phase, leading to column degradation and contamination of your fractions.[2] The need for high methanol concentrations indicates your compound is highly polar and strongly adsorbed to the silica. Instead of simply increasing the methanol percentage, a more effective strategy is to modify the mobile phase or switch to an entirely different chromatography mode.
Q3: How can I improve the separation between my target compound and a very similar impurity?
A: Improving resolution requires manipulating the selectivity of your chromatographic system. This can be achieved in several ways:
Optimize the Mobile Phase: Instead of a simple two-solvent system (e.g., Ethyl Acetate/Hexane), try a three-component system to fine-tune polarity.
Add a Modifier: Adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase can dramatically change selectivity and improve peak shape, especially for acidic or basic compounds.[3]
Change the Stationary Phase: If mobile phase optimization fails, the interaction chemistry needs to be changed. Switching from silica to a different stationary phase like C18 (Reversed-Phase) or an amine-functionalized phase (HILIC) will provide a completely different selectivity profile.[1][4]
Q4: Should I perform a liquid load or a dry load for my sample?
A: For this specific compound, a dry load is highly recommended.[5][6] Tert-butyl N-(4-sulfamoylbutyl)carbamate is poorly soluble in non-polar solvents typically used at the beginning of a normal-phase gradient. Dissolving it in a strong, polar solvent (like DCM, methanol, or DMSO) for a liquid load will cause the sample to precipitate at the column head when the weak initial mobile phase hits it. This leads to poor peak shapes and reduced resolution.[6] Dry loading by adsorbing your crude material onto a small amount of silica gel or Celite ensures it is introduced to the column in a solid, finely dispersed state, leading to a much sharper starting band.[5]
Troubleshooting Guide & Method Development
Problem: Severe Peak Tailing on Silica Gel
This troubleshooting workflow provides a systematic approach to resolving poor peak shape and resolution.
Caption: A logical workflow for troubleshooting poor flash chromatography separation.
The primary cause of tailing is the acidic nature of the sulfonamide. To counteract this, add a small amount of a competitive acidic modifier to the mobile phase.
Mechanism of Action: Adding 0.1-1% acetic acid to your mobile phase provides an excess of acid. This serves two purposes: it protonates the silica surface's silanol groups, reducing their ability to interact with your compound, and it ensures your sulfonamide remains in a single, protonated state. This results in a more uniform interaction and a sharper, more symmetrical peak.
Alternative Strategy: Switching Chromatography Mode
For compounds like tert-butyl N-(4-sulfamoylbutyl)carbamate, normal-phase chromatography is often not the ideal choice. Alternative modes can provide superior results by changing the fundamental separation mechanism.
This protocol is designed to improve separation on standard silica gel by using a mobile phase modifier.
TLC Analysis:
Prepare a stock solution of your crude material in a suitable solvent (e.g., methanol).
Spot the solution on three separate TLC plates.
Develop the plates in the following solvent systems:
Plate A: 5% Methanol in Dichloromethane (DCM)
Plate B: 10% Methanol in Dichloromethane
Plate C: 10% Methanol / 0.5% Acetic Acid in Dichloromethane
Compare the spot shape and Rf value. You should observe a less streaky spot with a slightly higher Rf on Plate C.
Sample Preparation (Dry Load):
Dissolve your crude material (e.g., 1 gram) in a minimal amount of a solvent it is soluble in (e.g., methanol).
Add 2-4 grams of silica gel to this solution.
Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.[5]
Column Setup and Elution:
Select a silica gel column appropriately sized for your sample amount (typically a 40g column for a 1g sample).
Equilibrate the column with 3-5 column volumes of your starting mobile phase (e.g., 100% DCM).
Carefully add the dry-loaded sample powder to the top of the column.
Begin the elution with a linear gradient. Based on the TLC, a suitable gradient might be: 0-10% (Methanol + 0.5% Acetic Acid) in DCM over 10-15 column volumes.
Collect fractions and monitor by TLC to identify the pure product.
This is often the superior method for compounds with both polar and non-polar regions.
TLC/Method Development:
Use a C18-functionalized TLC plate.
Develop plates using varying ratios of Water and Acetonitrile (ACN) or Methanol (MeOH), both containing 0.1% formic acid or trifluoroacetic acid (TFA) to ensure sharp peaks. Good starting points are 70:30, 50:50, and 30:70 Water:ACN.
The goal is to find a condition where your product has an Rf of ~0.2-0.4.
Sample Preparation (Liquid Load):
Dissolve the crude sample in a solvent compatible with the mobile phase, such as DMSO, DMF, or the initial mobile phase itself. Use the minimum volume necessary.
Column Setup and Elution:
Select a C18 flash column.
Equilibrate the column with your starting mobile phase (e.g., 95:5 Water/ACN + 0.1% TFA).
Load your dissolved sample.
Run a gradient from your initial conditions to a higher percentage of organic solvent (e.g., 5% to 95% ACN in Water + 0.1% TFA over 15 column volumes).
Collect and analyze fractions. Remember to remove the aqueous mobile phase via lyophilization or extraction.
Caption: How a mobile phase modifier mitigates peak tailing on silica gel.
References
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Biotage. (2019). [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. (2023). [Link]
Flash Column Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of Chemical Education, 85(11), 1548. [Link]
HPLC Stationary Phase Selection for Environmental Analysis. Chromtech. [Link]
Al-Bokari, M., Cherrak, D., & Guermouche, M. H. (2012). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Journal of Chromatographic Science, 50(7), 589-596. [Link]
NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. International Journal of Pharmaceutical and Biological Science Archive. (2013). [Link]
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. (2017). [Link]
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. (2019). [Link]
How to separate these sulfonamides with TLC. Reddit. (2024). [Link]
A Comparative Guide to the LC-MS Fragmentation Analysis of Tert-butyl N-(4-sulfamoylbutyl)carbamate
Abstract This technical guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of tert-butyl N-(4-sulfamoylbutyl)carbamate. As a molecule incorporating both a th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of tert-butyl N-(4-sulfamoylbutyl)carbamate. As a molecule incorporating both a thermally labile tert-butoxycarbonyl (Boc) protecting group and a sulfonamide moiety, its characterization presents unique challenges and reveals distinct, predictable fragmentation patterns. This document offers a comparative study of its fragmentation pathways under both positive and negative electrospray ionization (ESI) modes. We will explore the underlying chemical principles that dictate the observed product ions, providing detailed experimental protocols, and illustrating the fragmentation cascades with clear diagrams. The objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework for the identification, characterization, and quantification of this compound and structurally related molecules.
Introduction: Analytical Context
Tert-butyl N-(4-sulfamoylbutyl)carbamate is a bifunctional molecule featuring two key chemical groups: a carbamate and a sulfonamide. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability in many reaction conditions and its facile cleavage under acidic conditions. The sulfonamide group is a well-known pharmacophore found in numerous antibacterial and diuretic drugs.[1] The accurate mass spectrometric characterization of molecules containing these moieties is critical for impurity profiling, metabolite identification, and pharmacokinetic studies.
The inherent chemical properties of the carbamate and sulfonamide groups largely govern their fragmentation behavior in a mass spectrometer. Carbamates, particularly N-Boc protected amines, are known to be thermally labile and can undergo characteristic neutral losses in the ion source or upon collision-induced dissociation (CID).[2] Sulfonamides also exhibit predictable fragmentation, often involving the cleavage of the sulfur-nitrogen bond or the neutral loss of sulfur dioxide (SO₂).[3][4] This guide will dissect the fragmentation of the title compound, comparing the ion species generated in positive and negative ESI modes to provide a comprehensive analytical signature.
Experimental Design and Rationale
The selection of analytical conditions is paramount for achieving informative and reproducible fragmentation data. Our approach is designed to probe the molecule's stability and fragmentation routes under different ionization polarities.
Chromatography: A reversed-phase C18 column is selected for its versatility and excellent retention of moderately polar organic molecules like tert-butyl N-(4-sulfamoylbutyl)carbamate. A standard mobile phase gradient of water and acetonitrile ensures efficient elution and separation from potential impurities.
Ionization: Electrospray ionization (ESI) is the chosen technique due to its soft ionization nature, which is well-suited for analyzing thermally sensitive molecules and minimizing in-source fragmentation.[2]
Mass Analysis: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is utilized for its high-resolution mass accuracy (HRMS), enabling confident elemental composition determination of both precursor and product ions.
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is employed to systematically fragment the precursor ions. By comparing fragmentation patterns at low and high collision energies, we can differentiate primary fragments from subsequent product ions.
Polarity Comparison: Analyzing the compound in both positive ([M+H]⁺) and negative ([M-H]⁻) modes provides complementary structural information. Protonation in positive mode typically occurs on basic sites like nitrogen atoms, initiating charge-driven fragmentation.[5] Deprotonation in negative mode occurs at acidic protons, such as those on the sulfonamide or carbamate nitrogens, leading to different fragmentation pathways.[6]
Caption: Proposed fragmentation pathway in positive ESI mode.
Negative Ion Mode ([M-H]⁻) Fragmentation
In negative ion mode, deprotonation occurs at the most acidic site, the sulfonamide nitrogen, to form the precursor ion at m/z 251.1075 ([M-H]⁻). The fragmentation pathway is distinct from that in positive mode.
Loss of the Tert-butyl Group: Fragmentation is initiated by the loss of the tert-butyl group as a radical, followed by the loss of CO₂, or a concerted loss of the Boc group (C₅H₉O₂). This pathway generates an ion at m/z 151.0536 .
Decarboxylation: A direct neutral loss of carbon dioxide (CO₂, 43.9898 Da) from the deprotonated carbamate nitrogen can occur, leading to the formation of an ion at m/z 207.1177 .
Sulfonamide Cleavage: The most significant fragmentation in negative mode is the cleavage of the S-N bond to yield the sulfamate anion fragment at m/z 79.9574 ([SO₂NH₂]⁻). This is often a dominant ion in the negative mode spectra of primary sulfonamides.
Caption: Proposed fragmentation pathway in negative ESI mode.
Comparative Summary
The fragmentation of tert-butyl N-(4-sulfamoylbutyl)carbamate is highly dependent on the ionization polarity, providing complementary structural information.
Metric
Positive Ion Mode (ESI+)
Negative Ion Mode (ESI-)
Precursor Ion (m/z)
253.1220 [M+H]⁺
251.1075 [M-H]⁻
Primary Driver
Lability of the Boc-group
Acidity of the sulfonamide proton
Major Fragment 1 (m/z)
197.0594 (Loss of isobutylene)
79.9574 (Sulfamate anion)
Major Fragment 2 (m/z)
153.0692 (Loss of Boc-group)
151.0536 (Loss of Boc-group)
Characteristic Feature
Stepwise loss of isobutylene and CO₂
Formation of the [SO₂NH₂]⁻ ion
This comparative analysis demonstrates that positive mode is superior for characterizing the carbamate portion of the molecule, while negative mode provides an unambiguous signature for the primary sulfonamide group. For quantitative analysis using techniques like Multiple Reaction Monitoring (MRM), the transition 253.1 -> 197.1 or 253.1 -> 153.1 would be highly specific and sensitive in positive mode.
Detailed Experimental Protocols
Sample Preparation
Prepare a stock solution of tert-butyl N-(4-sulfamoylbutyl)carbamate at a concentration of 1 mg/mL in methanol.
Perform a serial dilution of the stock solution with the initial mobile phase (95% Mobile Phase A) to a final working concentration of 10 µg/mL.
Transfer the final solution to an autosampler vial for injection.
Liquid Chromatography Method
Parameter
Condition
LC System
High-Performance Liquid Chromatography System
Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 8 minutes
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
5 µL
Mass Spectrometry Method
Parameter
Condition
Mass Spectrometer
Q-TOF Mass Spectrometer
Ionization Source
Electrospray Ionization (ESI)
Polarity
Positive and Negative (separate runs)
Capillary Voltage
3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature
120 °C
Desolvation Temp.
350 °C
Full Scan Range
m/z 50 - 500
MS/MS Mode
Targeted MS/MS
Collision Energy
Ramped from 10 to 40 eV
Conclusion
The LC-MS analysis of tert-butyl N-(4-sulfamoylbutyl)carbamate reveals distinct and predictable fragmentation pathways that are highly dependent on the ionization polarity. In positive ESI mode, fragmentation is dominated by the characteristic neutral loss of isobutylene (56 Da) and carbon dioxide (44 Da) from the Boc-protecting group. In negative ESI mode, the primary fragmentation involves cleavage at the sulfonamide moiety, producing a diagnostic sulfamate anion at m/z 79.96.
This comparative guide provides a clear analytical strategy for researchers. For confirming the integrity of the Boc-protected amine, positive mode analysis is most informative. For specific detection of the primary sulfonamide group or for differentiation from N-substituted sulfonamides, negative mode analysis is superior. This detailed understanding of the fragmentation patterns is essential for developing robust and specific LC-MS methods for the quantification, impurity profiling, and metabolic studies of this and structurally analogous compounds.
References
Sangster, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 379-86. [Link]
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
Sun, W., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4096-103. [Link]
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from ResearchGate. [Link]
Zhou, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. [Link]
American Chemical Society Publications. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
PubMed. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
Verbeck, G. F., et al. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry, 25(8), 1437–1445. [Link]
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from ResearchGate. [Link]
A Comprehensive Guide to the Safe Handling of tert-butyl N-(4-sulfamoylbutyl)carbamate
Hazard Assessment and Risk Mitigation Carbamates as a class of compounds warrant careful handling due to potential health risks. Data from related compounds suggest that tert-butyl N-(4-sulfamoylbutyl)carbamate may cause...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment and Risk Mitigation
Carbamates as a class of compounds warrant careful handling due to potential health risks. Data from related compounds suggest that tert-butyl N-(4-sulfamoylbutyl)carbamate may cause skin and eye irritation.[1][2] Some carbamates have been associated with more severe health effects, including respiratory irritation and potential carcinogenicity, making a cautious approach essential.[3] Therefore, a multi-layered safety strategy involving engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to prevent exposure through dermal contact, inhalation, or eye contact. The following table outlines the recommended PPE for handling tert-butyl N-(4-sulfamoylbutyl)carbamate.
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves such as Nitrile, Neoprene, or Butyl rubber.[6] Ensure gloves are of sufficient thickness and are changed regularly or immediately upon contamination.
Prevents direct skin contact, a primary route of chemical exposure. Unlined gloves are preferred as lined gloves can absorb chemicals.[6]
Eye and Face Protection
Chemical safety goggles with side shields are mandatory.[3][6] A full-face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[7]
Protects against accidental splashes that can cause serious eye damage.[5]
Skin and Body Protection
A chemical-resistant lab coat or coveralls. For larger scale operations or when generating aerosols, a full-body chemical-resistant suit may be necessary.[6]
Standard cotton lab coats may not provide sufficient protection against chemical splashes. Chemical-resistant materials are essential to minimize skin exposure.[8]
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if dusts are generated, or if irritation is experienced.[3][9] A respirator with a P3 filter for particulates is recommended.
Minimizes the risk of inhaling airborne particles or aerosols, which can cause respiratory irritation.[4][5]
Operational Workflow for Safe Handling
A systematic approach from receiving to disposal is critical to minimize exposure risks. The following workflow provides a step-by-step guide for handling tert-butyl N-(4-sulfamoylbutyl)carbamate in a laboratory setting.
Caption: Safe Handling Workflow for tert-butyl N-(4-sulfamoylbutyl)carbamate.
Detailed Experimental Protocols
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks.
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1]
Keep it away from incompatible materials such as strong oxidizing agents.[10]
Handling and Use:
Engineering Controls : Always handle tert-butyl N-(4-sulfamoylbutyl)carbamate inside a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that an emergency eyewash station and safety shower are readily accessible.[6][11]
Weighing and Transfer : When weighing the solid compound, do so within the fume hood. Use techniques that minimize dust generation, such as carefully scooping instead of pouring.
In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
Spill and Emergency Procedures:
Small Spills : For small spills of the solid material, carefully dampen with an inert material like sand to prevent dust from becoming airborne.[9] Sweep up the mixture and place it into a sealed, labeled container for hazardous waste disposal.
Large Spills : Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department immediately.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1] If irritation persists, seek medical advice.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety.
Solid Waste : Collect any unused or expired tert-butyl N-(4-sulfamoylbutyl)carbamate and any contaminated consumables (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
Liquid Waste : Collect solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE : All disposable PPE, such as gloves and lab coats, that has come into contact with the chemical must be disposed of as hazardous waste.[6]
All waste containers must be clearly labeled with the full chemical name, "tert-butyl N-(4-sulfamoylbutyl)carbamate," and the appropriate hazard warnings before being collected by your institution's EHS department for final disposal.[6]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling tert-butyl N-(4-sulfamoylbutyl)carbamate, ensuring a safe and productive research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbam
Personal protective equipment for handling Methyl carbam
Safety and handling of Methyl carbam
WSDA Pesticide Applicator Advisory - Washington St
Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applic
SAFETY D
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
SAFETY D
Safety D
SAFETY D
Personal Protection for the Applic
tert-butyl N-(4-sulfanylphenyl)
tert-Butyl carbam
SAFETY D
OSHA Glove Selection Chart - Environmental Health and Safety.